molecular formula C9H18N2O2 B137553 4-Acetamido-4-hydroxymethyl-1-methylpiperidine CAS No. 141652-71-3

4-Acetamido-4-hydroxymethyl-1-methylpiperidine

Cat. No. B137553
M. Wt: 186.25 g/mol
InChI Key: JHGJZJGWJBZWHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetamido-4-hydroxymethyl-1-methylpiperidine, also known as AMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperidine derivative that possesses unique chemical properties, making it a useful tool for scientific research.

Mechanism Of Action

The mechanism of action of 4-Acetamido-4-hydroxymethyl-1-methylpiperidine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, thereby reducing inflammation.

Biochemical And Physiological Effects

4-Acetamido-4-hydroxymethyl-1-methylpiperidine has been shown to have a variety of biochemical and physiological effects. It has been found to reduce pain and inflammation, improve cognitive function, and reduce the growth of cancer cells. Additionally, it has been shown to have a protective effect on the liver and kidneys, making it a potential therapeutic agent for the treatment of liver and kidney diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Acetamido-4-hydroxymethyl-1-methylpiperidine in lab experiments is its ease of synthesis and availability. It is also relatively stable and has a long shelf life, making it a useful tool for long-term experiments. However, one of the limitations of using 4-Acetamido-4-hydroxymethyl-1-methylpiperidine is its potential toxicity, which can cause adverse effects in laboratory animals.

Future Directions

There are several future directions for the use of 4-Acetamido-4-hydroxymethyl-1-methylpiperidine in scientific research. One potential application is in the development of new drugs for the treatment of pain and inflammation. Additionally, it may be useful in the development of new treatments for liver and kidney diseases. Further research is also needed to fully understand the mechanism of action of 4-Acetamido-4-hydroxymethyl-1-methylpiperidine and to identify any potential side effects associated with its use.
In conclusion, 4-Acetamido-4-hydroxymethyl-1-methylpiperidine is a useful tool for scientific research with potential applications in various fields. Its ease of synthesis and availability make it a valuable resource for laboratory experiments. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

4-Acetamido-4-hydroxymethyl-1-methylpiperidine has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been found to possess a variety of biological activities, including anti-inflammatory, analgesic, and antitumor properties. Additionally, it has been used as a precursor for the synthesis of other compounds with potential therapeutic applications.

properties

CAS RN

141652-71-3

Product Name

4-Acetamido-4-hydroxymethyl-1-methylpiperidine

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]acetamide

InChI

InChI=1S/C9H18N2O2/c1-8(13)10-9(7-12)3-5-11(2)6-4-9/h12H,3-7H2,1-2H3,(H,10,13)

InChI Key

JHGJZJGWJBZWHD-UHFFFAOYSA-N

SMILES

CC(=O)NC1(CCN(CC1)C)CO

Canonical SMILES

CC(=O)NC1(CCN(CC1)C)CO

synonyms

Acetamide, N-[4-(hydroxymethyl)-1-methyl-4-piperidinyl]-

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-amino-4-hydroxymethyl-1-methylpiperidine (2.95 g, 0.02 mole), potassium carbonate (6.5 g, 0.047 mole) and acetic anhydride (8.5 g, 0.08 mole) in methanol were mixed at room temperature for two hours. Sodium hydroxide was added for neutralization and the solution extracted with chloroform. After evaporation the white solid obtained was crystallized with warm acetone affording 4-acetamido-4-hydroxymethyl-1-methylpiperidine (1.67 g, 0.009 mole, 45% yield).
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2.95 g
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6.5 g
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8.5 g
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